molecular formula C9H16N4O B13555593 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13555593
M. Wt: 196.25 g/mol
InChI Key: FTRFOAWPRZEUPW-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a triazole precursor. One common method involves the use of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, which undergoes a condensation reaction with pyrrolidine-3-ol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. The ethyl group on the triazole ring can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C9H16N4O/c1-2-13-8(11-7-12-13)5-9(14)3-4-10-6-9/h7,10,14H,2-6H2,1H3

InChI Key

FTRFOAWPRZEUPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2(CCNC2)O

Origin of Product

United States

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